Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Overview
Description
“Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH” is a dipeptide . It is used as a reactant in the synthesis of peptides and proteins . The molecular weight of this compound is 510.59 .
Synthesis Analysis
This pseudoproline dipeptide is an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ser-Ser dipeptide motif .Molecular Structure Analysis
The molecular formula of “Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH” is C28H34N2O7 . The InChI code for this compound is 1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28Scientific Research Applications
Enhancing Peptide Solubility and Preventing Aggregation
Pseudo-prolines (psi Pro) are introduced as a strategy to temporarily protect serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The use of psi Pro dipeptides has demonstrated significant potential in solubilizing peptides that are otherwise sparingly or completely insoluble. This technique is particularly useful in preventing peptide aggregation and beta-sheet formation, facilitating access to large peptides through convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).
properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVUPZNTELGQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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